N-[(1-aminocyclohexyl)methyl]acetamide
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3,(H,11,12) |
InChI Key |
OSAYYDDKQDEYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCCCC1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to N-[(1-aminocyclohexyl)methyl]acetamide
The construction of the this compound scaffold can be achieved through various synthetic pathways, each offering distinct advantages in terms of starting material availability, efficiency, and scalability.
Strategies Involving the Reduction of Aromatic Precursors to Cyclohexyl Moieties
A key strategy for the synthesis of aminocyclohexyl derivatives involves the reduction of a corresponding aromatic precursor. This approach is particularly useful when the aromatic starting materials are readily available. A relevant example is a process for the preparation of a trans-2-(4-aminocyclohexyl)acetic acid derivative, which involves the reduction of a 2-(4-nitrophenyl)acetic acid compound. The initial step is the reduction of the nitro group to an amine, followed by the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring. This transformation is typically accomplished using a suitable reducing agent, such as various metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), Raney Nickel (Ni), or Platinum oxide, often under hydrogen gas pressure. This method provides a direct route to the aminocyclohexyl core from a nitroaromatic starting material.
A general representation of this two-step reduction process is outlined below:
Scheme 1: Reduction of a Nitroaromatic Precursor
Step 1: Reduction of the nitro group. Step 2: Reduction of the aromatic ring.
This strategy highlights the utility of catalytic hydrogenation in forming the saturated cyclohexyl ring from a stable aromatic system, a foundational step in accessing the aminocyclohexyl scaffold.
Approaches Utilizing N,O-Dimethylhydroxylamine in Amide Formation
The formation of the acetamide (B32628) linkage is a critical step in the synthesis of the target molecule. A versatile method for this transformation involves the use of N,O-dimethylhydroxylamine or its hydrochloride salt. This reagent can be reacted with a carboxylic acid derivative, such as trans-2-(4-aminocyclohexyl)acetic acid, in the presence of a suitable coupling agent and a base to form a Weinreb amide. The Weinreb amide is a stable intermediate that can be readily converted to other functional groups if needed, but in this context, it represents a key amide-forming reaction.
A patent describes the reaction of trans-2-(4-aminocyclohexyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent to yield trans-2-(4-aminocyclohexyl)-N-methoxy-N-methyl acetamide. This demonstrates the applicability of this method for forming amide bonds in aminocyclohexyl systems.
Table 1: Key Reagents in N,O-Dimethylhydroxylamine-based Amide Synthesis
| Reagent/Component | Function |
| trans-2-(4-aminocyclohexyl)acetic acid | Carboxylic acid substrate |
| N,O-Dimethylhydroxylamine hydrochloride | Amine source for Weinreb amide formation |
| Coupling Agent (e.g., DCC, EDC) | Activates the carboxylic acid for amidation |
| Base (e.g., Triethylamine, DIPEA) | Neutralizes the hydrochloride salt and facilitates the reaction |
| Solvent (e.g., DMF, DCM) | Provides the reaction medium |
This approach offers a controlled and efficient way to construct the amide bond, which is a central feature of the this compound structure.
Multistep Synthetic Sequences for Complex Aminocyclohexyl-Acetamide Scaffolds
The synthesis of more complex analogues of this compound often requires multistep sequences that allow for the introduction of various substituents on the cyclohexane ring and the amide nitrogen. These sequences often begin with the construction of a substituted cyclohexanone (B45756), followed by the introduction of the aminomethyl group, and finally, acylation to form the acetamide.
One common multistep approach involves the following general steps:
Synthesis of a substituted cyclohexanone: This can be achieved through various methods, including cycloaddition reactions or functionalization of existing cyclic ketones.
Introduction of the aminomethyl group: A key transformation is the Strecker reaction on the cyclohexanone, which introduces both an amino group and a nitrile. The nitrile can then be reduced to a primary amine (the methylamine (B109427) moiety). Alternatively, a Wittig reaction followed by hydroboration-amination can be employed.
Acetylation: The primary amine of the (1-aminocyclohexyl)methanamine is then acetylated using acetic anhydride (B1165640) or acetyl chloride to yield the final this compound derivative.
These multistep syntheses allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, in the development of kappa-opioid analgesics, various substituents were introduced onto the cyclohexane ring of related N-[(2-aminocyclohexyl)aryl]acetamide derivatives to explore their impact on receptor affinity and selectivity. nih.gov
Stereoselective Synthesis and Diastereomeric Resolution Techniques
The stereochemistry of the cyclohexane ring and any substituents can have a profound impact on the biological activity of this compound analogues. Therefore, methods for stereoselective synthesis and the resolution of diastereomers are crucial.
For 1,1-disubstituted cyclohexanes like the parent compound, the stereochemistry is less complex as there are no chiral centers on the ring itself unless substituents introduce chirality. However, for more complex derivatives with multiple substituents, controlling the stereochemistry is vital.
One approach to stereoselective synthesis involves the use of chiral auxiliaries. For example, the Schöllkopf bislactim ether reagent has been used in the asymmetric synthesis of conformationally constrained α-amino acids, including those with a cyclohexane ring. lmaleidykla.lt This method allows for the stereocontrolled introduction of the amino group.
Another powerful technique is enzymatic catalysis. Amine transaminases (ATAs) are enzymes that can be used for the stereoselective synthesis of chiral amines from prochiral ketones. researchgate.net This approach could be applied to a substituted cyclohexanone to generate a chiral aminocyclohexane precursor with high enantiomeric excess.
When a racemic or diastereomeric mixture is produced, resolution techniques are employed. A common method is the formation of diastereomeric salts using a chiral resolving agent. For instance, racemic (±)-trans-1,2-diaminocyclohexane has been successfully resolved using the D- and L-isomers of tartaric acid. researchgate.net The resulting diastereomeric salts have different solubilities, allowing for their separation by crystallization. A similar approach using xylaric acid as a resolving agent has also been reported for cyclohexane-1,2-diamine. researchgate.net These principles can be applied to the resolution of chiral aminocyclohexyl acetamide derivatives.
Table 2: Comparison of Stereoselective Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the reaction stereochemistry. | High stereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |
| Enzymatic Catalysis | Use of enzymes (e.g., transaminases) to catalyze a stereospecific reaction. | High enantioselectivity, mild reaction conditions. | Enzyme availability and stability can be limitations. |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on physical properties. | Applicable to a wide range of compounds, can be scaled up. | Can be time-consuming, the choice of resolving agent is critical. |
Functional Group Interconversions and Derivatization Strategies of the Core Structure
Modification of the this compound core structure is essential for optimizing its properties for various applications. These modifications can be targeted at different parts of the molecule, including the amide linkage.
Modifications at the Amide Linkage
The amide bond is a key feature of the this compound structure and its modification can significantly impact the molecule's biological activity and metabolic stability. Several strategies have been explored for the derivatization of the amide linkage in related compounds.
One approach is N-alkylation of the amide nitrogen. This can be achieved by treating the secondary amide with a strong base, such as sodium hydride, followed by an alkyl halide. monash.edu This introduces a substituent on the amide nitrogen, which can influence the molecule's conformation and binding properties.
Another strategy is the use of amide isosteres , which are functional groups that mimic the properties of the amide bond but have different chemical structures. In the development of kappa-opioid analgesics based on a related aminocyclohexyl acetamide scaffold, several amide isosteres were investigated. nih.gov These included:
Reversed amide: The positions of the carbonyl and NH groups are swapped.
Thioamide: The carbonyl oxygen is replaced by a sulfur atom.
Ester: The NH group is replaced by an oxygen atom.
Aminomethylene: The carbonyl group is reduced to a methylene (B1212753) group.
These modifications can alter the hydrogen bonding capacity, electronic properties, and metabolic stability of the molecule. For example, replacing the amide bond with a more stable isostere can increase the compound's resistance to enzymatic degradation. nih.gov
Table 3: Examples of Amide Bond Modifications in Aminocyclohexyl Acetamide Analogues
| Modification | Resulting Functional Group | Potential Impact | Reference |
| N-Alkylation | Tertiary Amide | Alters steric and electronic properties, may improve membrane permeability. | monash.edu |
| Amide Reversal | Reversed Amide | Changes hydrogen bond donor/acceptor pattern. | nih.gov |
| Thionation | Thioamide | Modifies electronic and steric properties, can alter binding affinity. | nih.gov |
| Esterification | Ester | Removes hydrogen bond donor capability, changes polarity. | nih.gov |
| Reduction | Aminomethylene | Increases flexibility, removes carbonyl group. | nih.gov |
These derivatization strategies provide a versatile toolkit for fine-tuning the properties of the this compound scaffold for specific biological targets.
Cyclohexane Ring Substitutions and Conformation Control
The cyclohexane ring in "this compound" is a key structural feature that dictates the spatial orientation of the substituent groups. The conformational flexibility of the cyclohexane ring, which primarily exists in a chair conformation, can be significantly influenced by the introduction of various substituents. The position and nature of these substituents can lock the ring into specific conformations, thereby affecting the molecule's interaction with biological targets.
Research on related cyclohexyl derivatives has demonstrated that the stereochemistry of substituents plays a critical role in conformational control. For instance, in studies of substituted cyclohexanes, the equatorial or axial orientation of a substituent can dramatically alter the compound's physical, chemical, and biological properties. While specific studies on "this compound" are not extensively documented in publicly available literature, principles derived from analogous systems can be applied. For example, the introduction of bulky groups on the cyclohexane ring would likely favor an equatorial position to minimize steric hindrance.
The table below illustrates hypothetical substitution patterns on the cyclohexane ring and their predicted dominant conformation, based on established principles of conformational analysis.
| Substituent at C4 | Predicted Dominant Conformation of Substituent | Rationale |
| Methyl (-CH3) | Equatorial | Minimizes 1,3-diaxial interactions. |
| tert-Butyl (-C(CH3)3) | Equatorial | Strong A-value, overwhelmingly favors the equatorial position to avoid severe steric strain. |
| Hydroxyl (-OH) | Equatorial | Generally prefers the equatorial position, though can be influenced by hydrogen bonding. |
| Phenyl (-C6H5) | Equatorial | A bulky group that creates significant steric strain in the axial position. |
This table is illustrative and based on general principles of conformational analysis in substituted cyclohexanes.
Exploration of N-Substitution Patterns
The acetamide nitrogen of "this compound" offers a prime site for chemical modification to explore structure-activity relationships (SAR). The introduction of various substituents on the nitrogen atom can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity.
Synthetic strategies to achieve N-substitution typically involve the reaction of the primary amine precursor, (1-aminocyclohexyl)methanamine, with a variety of acylating or alkylating agents. For instance, reaction with different acid chlorides or anhydrides would yield a library of N-acyl derivatives.
Studies on other N-substituted acetamides have shown that the nature of the N-substituent can significantly impact biological activity. For example, in a series of substituted acetamide derivatives designed as butyrylcholinesterase inhibitors, the presence and nature of a substituent on the nitrogen atom were found to be critical for maintaining inhibitory activity. nih.gov Similarly, research on N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives revealed that different N-substituents led to varying levels of growth-inhibitory activity against cancer cell lines. nih.gov
The following table presents a hypothetical exploration of N-substitution patterns for "this compound" and the potential impact on its properties, drawing parallels from research on other acetamide-containing compounds. nih.govnih.gov
| N-Substituent | General Synthetic Approach | Potential Influence on Properties |
| Methyl (-CH3) | Reductive amination of the primary amine with formaldehyde. | Increased lipophilicity; potential alteration of receptor binding due to steric effects. |
| Phenyl (-C6H5) | Acylation with benzoyl chloride followed by reduction, or direct arylation. | Introduction of aromatic interactions (π-π stacking); significant increase in lipophilicity. |
| Benzyl (B1604629) (-CH2C6H5) | Reaction with benzyl bromide or a similar benzylating agent. | Increased steric bulk and lipophilicity; introduces flexibility. |
| Acetyl (-COCH3) | Di-acetylation of the primary amine precursor. | Increased hydrogen bond acceptor capacity; can alter solubility and metabolic stability. |
This table is illustrative and based on established synthetic methods and observed trends in related classes of compounds.
The systematic exploration of both cyclohexane ring substitutions and N-substitution patterns is a powerful strategy for the fine-tuning of the physicochemical and biological properties of "this compound" and its analogs.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in piecing together the molecular puzzle of N-[(1-aminocyclohexyl)methyl]acetamide. While specific experimental data for this compound is not publicly available, the expected chemical shifts (δ) can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons of the cyclohexyl ring would likely appear as a series of overlapping multiplets in the upfield region (approximately 1.2-1.8 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the amide nitrogen would be expected to resonate in the range of 3.0-3.5 ppm, likely as a triplet if coupled to the amide proton. The acetyl methyl protons (-COCH₃) would present as a sharp singlet around 2.0 ppm. The amine (NH₂) and amide (NH) protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift in the range of 170-175 ppm. The carbons of the cyclohexyl ring would resonate in the aliphatic region (approximately 20-45 ppm). The quaternary carbon of the cyclohexyl ring bonded to the amino and methylacetamide groups would appear around 50-60 ppm. The methylene carbon adjacent to the amide nitrogen would likely be found in the 40-50 ppm range, and the acetyl methyl carbon would resonate at approximately 20-25 ppm.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl -CH₂- | 1.2 - 1.8 (m) | 20 - 45 |
| Quaternary Cyclohexyl C | - | 50 - 60 |
| -NH₂ | Broad singlet | - |
| -CH₂-N | 3.0 - 3.5 (t) | 40 - 50 |
| Amide -NH- | Broad singlet | - |
| Acetyl -CH₃ | ~2.0 (s) | 20 - 25 |
| Carbonyl C=O | - | 170 - 175 |
| Note: Predicted chemical shifts are based on analogous structures and general NMR principles. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. |
Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the different protons within the cyclohexyl ring, confirming their scalar coupling. It would also be expected to show a correlation between the amide NH proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the cyclohexyl proton signals to their respective carbon signals within the ring.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and in deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₁₈N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with high precision, thereby confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is valuable for assessing the purity of a sample and for providing structural information based on the compound's mass spectrum.
While a specific mass spectrum for this compound is not available, the fragmentation pattern upon electron ionization can be predicted based on the functional groups present. Key fragmentation pathways for amides and amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and the McLafferty rearrangement for primary amides. acs.org
Predicted Fragmentation Pattern:
Alpha-Cleavage: A prominent fragmentation would be the cleavage of the C-C bond of the cyclohexyl ring adjacent to the nitrogen-bearing carbon, leading to the loss of alkyl fragments. Another likely alpha-cleavage would occur at the bond between the carbonyl group and the methylene group.
Amide Fragmentation: Cleavage of the amide bond could lead to the formation of an acetyl cation (CH₃CO⁺, m/z 43) and the corresponding aminocyclohexylmethyl radical.
Loss of Aminomethyl Group: Fragmentation could also involve the loss of the aminomethyl group from the cyclohexyl ring.
| Fragment Ion | Predicted m/z | Possible Origin |
| [M - CH₃]⁺ | M - 15 | Loss of a methyl group |
| [CH₃CO]⁺ | 43 | Acetyl cation from amide cleavage |
| [C₆H₁₀NH₂]⁺ | 98 | Cyclohexenylamine fragment |
| [M - NH₂CH₂]⁺ | M - 30 | Loss of the aminomethyl group |
| Note: This table represents predicted fragmentation patterns based on the structure and general mass spectrometry principles. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Amide Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the presence of specific functional groups, such as the amide linkage in this compound. spcmc.ac.inspectroscopyonline.com
The amide group gives rise to several characteristic vibrational bands:
Amide I Band: This band, appearing in the region of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. spcmc.ac.innih.gov Its exact position is sensitive to hydrogen bonding and the local environment. For a secondary amide like this compound, this would be a strong absorption in the IR spectrum and a prominent band in the Raman spectrum. nih.gov
Amide II Band: Found between 1510-1570 cm⁻¹, this band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. spcmc.ac.in It is typically strong in the IR spectrum of secondary amides.
N-H Stretching: The N-H stretching vibration of the secondary amide and the primary amine would appear in the region of 3200-3500 cm⁻¹. spcmc.ac.in In the solid state, these bands are often broadened due to hydrogen bonding.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| N-H Stretch (Amine & Amide) | 3200 - 3500 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| Amide I (C=O Stretch) | 1630 - 1680 | IR (strong), Raman (prominent) |
| Amide II (N-H bend, C-N stretch) | 1510 - 1570 | IR (strong) |
| Note: Expected vibrational frequencies are based on general data for amides and amines. |
Advanced Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for quantifying it in the presence of impurities or related substances. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation, resolution, and peak shape. europa.eu
For a basic compound like this compound, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.comsielc.com Method development typically involves screening different columns, mobile phase compositions, and pH values. A C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1, can be effective for analyzing related amine compounds. sielc.comsielc.com
The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com For amine-containing compounds, which can exhibit poor peak shape due to interactions with residual silanols on the stationary phase, mobile phase additives are crucial. Using an acidic modifier like formic acid or phosphoric acid can improve peak symmetry by protonating the amine and minimizing unwanted interactions. sielc.comsielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.
Table 2: Example HPLC Method Parameters for Purity Assessment This table presents a typical set of starting conditions for method development for a compound like this compound, based on methods for analogous structures. sielc.comsielc.com
| Parameter | Condition |
| Column | Reverse-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
When a high-purity standard of this compound is required for reference or further studies, preparative chromatography is the method of choice for its isolation and purification. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of the compound. sielc.comgoogle.com
An analytical HPLC method is often scaled up to a preparative scale. sielc.comsielc.com This involves increasing the column diameter and particle size to accommodate a higher sample load. The mobile phase composition and gradient profile are adjusted to maintain separation while maximizing throughput. Purification of related cyclohexylamine (B46788) derivatives has been successfully achieved using column chromatography with solvent systems like chloroform/methanol or on alumina (B75360) columns. google.comgoogle.com After separation, fractions are collected, and those containing the pure compound are combined and the solvent is evaporated to yield the isolated solid.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Conformational Analysis
Quantum mechanics forms the fundamental basis for understanding the electronic structure and behavior of molecules. QM calculations can provide precise information about a molecule's geometry, energy, and electronic properties.
The conformational flexibility of the cyclohexyl ring and the rotatable bonds in the acetamide (B32628) side chain of N-[(1-aminocyclohexyl)methyl]acetamide would result in a complex potential energy surface. Theoretical studies on model systems like N-methylacetamide (NMA) have demonstrated the ability of QM calculations to map these energy landscapes. For NMA, the energy variation along the isomerization path between cis and trans isomers has been accurately described using such methods. Similar calculations for this compound would identify the most stable low-energy conformations (global and local minima) and the energy barriers separating them. This is crucial for understanding its three-dimensional structure and how it might change. Methods combining molecular dynamics with excited normal modes have proven effective in exploring large conformational changes and mapping free energy landscapes for complex biomolecules, a technique that could be applied here.
Ab initio (from first principles) calculations can be used to derive force fields, which are sets of parameters describing the potential energy of a system. These force fields are essential for predicting vibrational spectra (e.g., infrared and Raman). For the model peptide N-methylacetamide (NMA), second-order Møller-Plesset ab initio methods have been used to compute the anharmonic mode-coupled potential energy surface, allowing for the direct calculation of its vibrational states. The results from these ab initio derived force fields show significantly better agreement with experimental data compared to standard empirical force fields. Applying this approach to this compound would enable the theoretical prediction of its vibrational spectrum, which could aid in its experimental identification and structural characterization.
Molecular Dynamics (MD) Simulations in Aqueous and Biological Environments
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments.
The accuracy of MD simulations depends heavily on the quality of the potential energy function (PEF), or force field. A recent advancement in this area is the development of data-driven many-body potential energy functions (MB-nrg). These PEFs are derived from high-level quantum mechanical data and can achieve near quantum-mechanical accuracy in simulations. For N-methylacetamide (NMA), an MB-nrg PEF has been developed that accurately describes its properties both in isolation and in solution, capturing many-body effects that are crucial for transferability from the gas to the liquid phase. Developing a similar data-driven PEF for this compound would enable highly accurate simulations of its behavior in solution and in complex biological systems.
The interaction of a molecule with its solvent can significantly influence its conformation and properties. MD simulations are the primary tool for investigating these solvation effects. Studies on NMA in aqueous solution have shown that the surrounding water molecules have a profound impact on its structure and vibrational spectra. For instance, the amide I mode frequency exhibits a notable shift in water compared to the gas phase, a phenomenon well-reproduced by simulations. Combined QM/MM (Quantum Mechanics/Molecular Mechanics) and sequential Monte Carlo/QM studies on NMA have been used to analyze how hydrogen bonding and bulk solvent effects alter its electronic and structural properties. Similar simulations for this compound would reveal how water molecules arrange around its amino and acetamide groups and the bulky cyclohexyl ring, and how this solvation shell affects its conformational preferences.
Molecular Mechanisms of Biological Interactions and Target Engagement in Vitro Preclinical Focus
Investigation of Receptor Binding Profiles for Analogs and Related Cyclohexyl-Acetamide Scaffolds
The primary area of investigation for N-substituted cyclohexyl-acetamide scaffolds has been their interaction with opioid receptors, revealing potent and selective ligands for the kappa opioid receptor.
Kappa Opioid Receptor Affinity and Selectivity in N-[(2-aminocyclohexyl)aryl]acetamide Derivatives
A significant body of research has focused on the synthesis and structure-activity relationships (SAR) of N-[(2-aminocyclohexyl)aryl]acetamide derivatives as highly selective kappa opioid receptor (KOR) agonists. nih.govnih.gov These studies have systematically explored modifications to the aryl moiety, the acetamide (B32628) linkage, and the aminocyclohexyl ring to optimize affinity and selectivity for the KOR over the mu-opioid receptor (MOR).
Key findings from these studies indicate that optimal KOR affinity and selectivity are achieved with specific structural features. For instance, a 10-π-electron-rich aromatic system, such as a benzo[b]thiophene or benzo[b]furan attached at the 4-position of the acetamide, is favorable. nih.gov Furthermore, the presence of a basic nitrogen atom within a pyrrolidine (B122466) ring on the cyclohexyl moiety contributes significantly to the activity. nih.gov
One of the most potent and selective analogs identified is (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide, which exhibits a KOR binding affinity (Ki) of 4.2 nM and a remarkable mu/kappa selectivity ratio of 780:1. nih.gov Another analog, trans-(+/-)-N-methyl-N-[4,5-dimethoxy-2-(1-pyrrolidinyl) cyclohexyl]-benzo[b]thiophene-4-acetamide monohydrochloride, also demonstrates high in vitro KOR affinity with a Ki of 16 nM. nih.gov
The stereochemistry of the cyclohexyl ring is also a critical determinant of activity. The trans-isomers of these derivatives consistently show higher affinity and selectivity for the KOR compared to the cis-isomers. Specifically, the (S,S-trans)-enantiomers have been found to be the most active, while the (R,R-trans)-isomers are often inactive. nih.gov
Interactive Table: Kappa Opioid Receptor Binding Affinities of Selected N-[(2-aminocyclohexyl)aryl]acetamide Derivatives. nih.govnih.gov
| Compound | Kappa Opioid Receptor Ki (nM) | Mu Opioid Receptor Ki (nM) | Mu/Kappa Selectivity Ratio |
| (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide | 4.2 | 3276 | 780 |
| trans-(+/-)-N-methyl-N-[4,5-dimethoxy-2-(1-pyrrolidinyl) cyclohexyl]-benzo[b]thiophene-4-acetamide monohydrochloride | 16 | 2400 | 150 |
| trans-(+/-)-N-methyl-N-[2-[3-(hydroxymethyl)-1-pyrrolidinyl] cyclohexyl]-4-benzo[b]furanacetamide monohydrochloride | Not Reported | Not Reported | 244 |
Exploration of Other G-Protein Coupled Receptor Interactions, e.g., Chemokine CCR2
While the primary focus has been on opioid receptors, the broader G-protein coupled receptor (GPCR) interaction profile of cyclohexyl-acetamide scaffolds is an area of potential interest. Research into other GPCRs, such as the chemokine CCR2 receptor, has been explored for different cyclohexene (B86901) derivatives, which have shown antagonist activity. nih.gov However, specific data on the interaction of N-[(1-aminocyclohexyl)methyl]acetamide or its close N-[(2-aminocyclohexyl)aryl]acetamide analogs with CCR2 is not currently available in the public domain. The diverse signaling pathways mediated by GPCRs suggest that screening these compounds against a wider panel of receptors could reveal novel biological activities. nih.govnih.gov
Enzyme Inhibition and Modulation of Key Biochemical Pathways
The potential for cyclohexyl-acetamide derivatives to interact with and modulate the activity of key enzymes is another important area of preclinical investigation.
Assessment of Kinase Inhibition (e.g., Focal Adhesion Kinase, Janus Kinase)
While no specific studies have been published on the inhibition of Focal Adhesion Kinase (FAK) or Janus Kinase (JAK) by this compound, related acetamide-containing compounds have been investigated as kinase inhibitors. For example, various acetamide derivatives have been explored as inhibitors of Axl kinase, demonstrating that the acetamide moiety can be a key structural element for kinase binding. nih.gov The development of specific kinase inhibitors is a major focus in drug discovery, and assays are available to screen compounds against panels of kinases like FAK and JAK. nih.govamsbio.combpsbioscience.com Such screening would be necessary to determine if this compound or its analogs possess any kinase inhibitory activity.
Interaction with Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)
The potential interaction of this compound with viral enzymes such as HIV-1 Reverse Transcriptase (RT) has not been reported. HIV-1 RT is a critical enzyme for the replication of the human immunodeficiency virus and a key target for antiviral drugs. nih.govnih.govyoutube.com While some acetamide-containing compounds have been investigated as inhibitors of other viral enzymes, such as the hepatitis C virus NS5B polymerase and SARS-CoV-2 enzymes, there is no direct evidence to suggest that the this compound scaffold interacts with HIV-1 RT. amsbio.comnih.gov Experimental screening would be required to assess any potential inhibitory activity against this or other viral enzymes.
Cellular System Investigations: Responses in In Vitro Cell Models
The effects of this compound on cellular systems in vitro have not been specifically documented. However, studies on other acetamide derivatives provide some insights into their potential cellular activities. For instance, certain acetamide derivatives have been shown to induce apoptosis and affect cell cycle progression in cancer cell lines. mdpi.com The cytotoxicity of various compounds, including those with a cyclohexyl moiety, has been evaluated in different cell lines, such as Caco-2 cells, to assess their potential for causing cell death. nih.govnih.gov Any investigation into the cellular effects of this compound would necessitate in vitro studies on relevant cell models to determine its impact on cell viability, proliferation, and other cellular processes. nih.gov
Regulation of Integrated Stress Response Pathways
The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows eukaryotic cells to adapt to various stress conditions, thereby restoring cellular homeostasis. The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation is carried out by one of four known eIF2α kinases, each activated by specific stress signals. The consequence of eIF2α phosphorylation is a global reduction in protein synthesis, which conserves resources, alongside the preferential translation of specific mRNAs, such as that for the transcription factor ATF4. ATF4, in turn, orchestrates a transcriptional program aimed at mitigating the stress.
Currently, there is a lack of specific scientific literature detailing the direct effects of the chemical compound this compound on the regulation of the Integrated Stress Response pathways. Extensive searches of available preclinical research have not yielded studies that investigate whether this particular compound can modulate the phosphorylation of eIF2α or the activation of its downstream effector, ATF4. Therefore, no data is available to populate a table regarding its specific impact on the ISR.
Effects on Cellular Proliferation and Viability in Defined Cell Lines
The evaluation of a compound's effect on cellular proliferation and viability is a fundamental aspect of in vitro preclinical research, providing insights into its potential as a therapeutic agent. These assays typically measure the ability of a compound to inhibit cell growth or induce cell death in various cancer or other disease-relevant cell lines.
Despite a thorough review of published scientific research, no studies were identified that have specifically investigated the effects of this compound on the proliferation and viability of defined cell lines. Consequently, there is no available data to construct a table detailing its cytotoxic or anti-proliferative activity. Research on other structurally related acetamide and cyclohexane (B81311) derivatives has shown a range of biological activities, including anti-proliferative effects in some cases. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses on Aminocyclohexyl Acetamide Scaffolds
Systematic Modification of the Cyclohexyl Ring and its Substituents
The cyclohexane (B81311) ring is a key feature of the N-[(1-aminocyclohexyl)methyl]acetamide scaffold, providing a three-dimensional framework that influences the spatial orientation of the pharmacophoric groups. Systematic modifications of this ring and its substituents can have a profound impact on biological activity.
Research on related 4,4-disubstituted cyclohexylamine (B46788) derivatives as NK(1) antagonists has highlighted the importance of the stereochemistry and substitution pattern on the cyclohexane ring. nih.gov The relative stereochemistry between substituents at the C-1 and C-4 positions significantly affects receptor affinity and in vivo duration of action. nih.gov For instance, the introduction of hydroxyl groups on the cyclohexane ring, as seen in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid stereoisomers, can introduce new hydrogen bonding interactions and alter the polarity of the molecule, which can be critical for target engagement and pharmacokinetic properties. rsc.org
In a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives, the cyclohexane moiety serves as a central scaffold. While this particular study did not extensively explore substitutions on the cyclohexane ring itself, the rigid nature of the ring is understood to properly orient the N-phenylacetamido and carboxamide groups for biological activity. orientjchem.org
The following table illustrates the impact of substituents on a related cyclohexyl scaffold.
| Compound ID | Cyclohexyl Ring Substitution | Biological Target | Activity | Reference |
| Analog 1 | 4,4-disubstituted | NK(1) Receptor | High Affinity | nih.gov |
| Analog 2 | 4-hydroxy | Not Specified | Precursor for constrained amino acids | rsc.org |
This table is illustrative and based on related structures to infer potential modifications on the this compound scaffold.
Exploration of Amide Linkage Variations and Bioisosteric Replacements
The amide bond is a cornerstone of many biologically active molecules, including the aminocyclohexyl-acetamide scaffold. Its planar nature and ability to act as both a hydrogen bond donor and acceptor are often critical for binding to biological targets. However, the amide bond can be susceptible to enzymatic cleavage, leading to poor metabolic stability. Therefore, the exploration of amide linkage variations and their bioisosteric replacements is a common strategy in drug discovery.
In the synthesis of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives, the amide linkage is a central feature connecting the substituted phenyl ring to the cyclohexane core. orientjchem.org The integrity of this bond is essential for the observed cytotoxic activity in cancer cell lines. orientjchem.org
Bioisosteric replacement of the amide bond can lead to compounds with improved pharmacokinetic properties. Common bioisosteres for the amide group include reversed amides, thioamides, esters, and various five-membered heterocyclic rings such as triazoles, oxadiazoles, and tetrazoles. These groups can mimic the key electronic and steric properties of the amide bond while offering enhanced metabolic stability. For example, replacing an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine (B1211576) D4 receptor ligands.
Influence of N-Substitution Patterns on Biological Interactions and Selectivity
In studies of related 1-(phenyl(heteroalicyclic-1-ylmethyl)amino)cyclohexane-1-carboxamide derivatives, the nature of the substituent on the amino group was a key determinant of anticancer activity. orientjchem.org For example, the presence of a phenyl group on the nitrogen atom was a common feature in the synthesized series. orientjchem.org
Similarly, research on N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives demonstrated that the N-benzyl group plays a crucial role in the molecule's interaction with monoamine oxidases and cholinesterases. nih.gov The substitution pattern on this benzyl (B1604629) ring further modulated the inhibitory activity and selectivity. nih.gov These findings suggest that for this compound, substitution on the acetamide (B32628) nitrogen could be a fruitful avenue for optimization.
The following table presents data on N-substituted analogs from a related series of cyclohexane-1-carboxamides. orientjchem.org
| Compound ID | N-Substitution | Cell Line | IC50 (µM) | Reference |
| 5i | N-phenyl-2-(4-methylpiperazin-1-yl)acetamido | MCF-7 | 3.25 | orientjchem.org |
| 5j | N-phenyl-2-(4-ethylpiperazin-1-yl)acetamido | MCF-7 | 4.12 | orientjchem.org |
| 5k | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamido | MCF-7 | 5.28 | orientjchem.org |
Stereochemical Determinants of Target Engagement and Biological Potency
Stereochemistry is a critical factor in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms can dictate the ability of a compound to fit into a binding site and engage in specific interactions. For the aminocyclohexyl-acetamide scaffold, the stereochemistry of the cyclohexane ring and any chiral centers in the substituents are expected to be major determinants of biological activity.
The synthesis of enantiomerically pure cis- and trans-4-aminocyclohexanecarboxylic acid derivatives has been a subject of interest, highlighting the importance of stereoisomerism in this class of compounds. researchgate.net Similarly, the synthesis of specific stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid was achieved through stereoselective transformations, with the stereochemistry of intermediates confirmed by X-ray crystallography. rsc.org This underscores the necessity of controlling stereochemistry to achieve desired biological outcomes.
In the context of 4,4-disubstituted cyclohexylamine NK(1) antagonists, the relative stereochemistry at C-1 and C-4 of the cyclohexane ring was found to be a critical factor for high affinity. nih.gov This suggests that for this compound, the cis/trans relationship of the substituents on the cyclohexane ring would likely have a significant impact on its biological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can be used to predict the activity of novel compounds, prioritize synthetic efforts, and gain insights into the structural features that are important for activity. nih.govresearchgate.net
For the aminocyclohexyl-acetamide scaffold, a QSAR model could be developed by compiling a dataset of analogs with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized into several types, including:
1D descriptors: Atom counts, molecular weight.
2D descriptors: Topological indices, molecular connectivity indices.
3D descriptors: Molecular shape, volume, and surface area.
Physicochemical descriptors: LogP, polarizability, dipole moment.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines can be used to build the QSAR model. nih.gov The predictive power of the model is then assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a test set of compounds not used in model development. nih.gov
While a specific QSAR model for this compound is not publicly available, the general methodology is well-established and could be applied to this scaffold to guide the design of new analogs with enhanced potency and desired properties.
Advanced Research Perspectives and Methodological Advancements
Application of Chemoproteomics for Unbiased Target Identification
The identification of a small molecule's protein targets is a critical step in understanding its mechanism of action. Chemoproteomics has emerged as a powerful suite of techniques for the unbiased identification of these molecular targets directly in complex biological systems. researchgate.netnih.govsemanticscholar.org For a compound like N-[(1-aminocyclohexyl)methyl]acetamide, where the primary biological targets may be unknown, chemoproteomics offers a direct path to discovery.
Several chemoproteomic strategies could be employed to identify the protein binding partners of this compound. These methods can be broadly categorized as either probe-based or probe-free.
Affinity-Based Protein Profiling (AfBPP): This approach would involve synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag, such as biotin (B1667282) or a clickable alkyne. This functionalized version, or probe, would then be incubated with cell lysates or live cells. The probe would covalently bind to its protein targets, allowing for their subsequent enrichment via affinity purification (e.g., streptavidin beads for a biotin tag) and identification by mass spectrometry. researchgate.net
Activity-Based Protein Profiling (ABPP): ABPP is a specialized form of chemoproteomics that targets the active sites of specific enzyme families. semanticscholar.orgnih.gov If this compound is hypothesized to inhibit a particular class of enzymes, a competitive ABPP experiment could be performed. In this setup, a broad-spectrum activity-based probe for the enzyme family of interest would be used in competition with this compound. A reduction in the labeling of a specific enzyme by the probe in the presence of the compound would indicate that it is a direct target. researchgate.net
Probe-Free Methods: To circumvent the need for chemical modification of the compound, which can sometimes alter its pharmacological properties, probe-free methods can be utilized. nih.gov
Thermal Proteome Profiling (TPP): This method relies on the principle that the binding of a small molecule can alter the thermal stability of its target protein. Cells or cell lysates are treated with this compound and then subjected to a temperature gradient. The soluble proteins at each temperature are quantified by mass spectrometry. Target proteins will typically show a shift in their melting temperature in the presence of the compound. researchgate.net
Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS): LiP-MS leverages changes in protein conformation upon ligand binding. Proteins are briefly digested with a protease in the presence or absence of this compound. The binding of the compound can shield certain sites from cleavage or expose new ones. The resulting peptide fragments are then analyzed by mass spectrometry to identify the proteins that have been structurally affected by the compound. nih.gov
Table 1: Chemoproteomic Strategies for Target Identification of this compound
| Strategy | Description | Key Components | Potential Application for this compound |
| Affinity-Based Protein Profiling (AfBPP) | A synthesized probe with a reactive group and reporter tag captures binding proteins. | Probe with reactive group and reporter tag (e.g., biotin). | Identification of direct binding partners in cell lysates or live cells. |
| Activity-Based Protein Profiling (ABPP) | A competitive assay where the compound competes with a broad-spectrum probe for an enzyme's active site. | Activity-based probe for a specific enzyme class. | Validation of target engagement if the compound is a suspected enzyme inhibitor. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon compound binding. | Heat gradient, mass spectrometry. | Unbiased, probe-free identification of targets in a native cellular context. |
| Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS) | Detects conformational changes in proteins due to compound binding by analyzing protease cleavage patterns. | Limited proteolysis, mass spectrometry. | Probe-free identification of targets and potential binding site mapping. nih.gov |
Integration of Omics Technologies (e.g., transcriptomics, metabolomics) in Understanding Compound Action
To gain a comprehensive understanding of the cellular response to this compound, it is crucial to look beyond direct protein targets. The integration of other "omics" technologies, such as transcriptomics and metabolomics, can provide a systems-level view of the compound's effects.
Transcriptomics: By analyzing the complete set of RNA transcripts in a cell (the transcriptome) using techniques like RNA-sequencing, researchers can determine how this compound alters gene expression. Significant changes in the expression levels of certain genes following treatment can reveal the cellular pathways that are modulated by the compound. For instance, the upregulation of genes involved in a particular signaling pathway could suggest that the compound activates this pathway, either directly or indirectly.
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By comparing the metabolic profiles of cells treated with this compound to untreated cells, researchers can identify alterations in metabolic pathways. For example, an accumulation of a specific substrate or a depletion of a product could point towards the inhibition of a key metabolic enzyme.
The true power of this approach lies in the integration of these datasets. For example, a chemoproteomics experiment might identify a specific enzyme as a target of this compound. Metabolomics data could then confirm this by showing a buildup of the enzyme's substrate. Simultaneously, transcriptomics data might reveal compensatory changes in the expression of genes related to that metabolic pathway. This multi-omics approach provides a robust and multi-faceted understanding of the compound's biological role.
Innovative Synthetic Methodologies for Novel N-Substituted Cyclohexylacetamides
The development of novel synthetic routes is essential for generating analogues of this compound, which can be used for structure-activity relationship (SAR) studies and for creating chemical probes. nih.gov The synthesis of N-substituted cyclohexylacetamides can be approached through various modern synthetic strategies.
One plausible and facile route could involve the reaction of a protected aminocyclohexanecarboxylic acid with a desired amine, followed by deprotection. Innovations in this area could focus on improving efficiency, yield, and the diversity of accessible analogues.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the amide bond formation step. nih.gov This high-speed approach allows for the rapid generation of a library of N-substituted cyclohexylacetamide analogues for biological screening.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. A flow-based synthesis of this compound and its derivatives would enable the production of larger quantities of the compound for more extensive biological evaluation.
Combinatorial Chemistry: By employing combinatorial approaches, a large number of different N-substituents can be systematically introduced to the cyclohexylacetamide scaffold. This would facilitate a thorough exploration of the SAR and the identification of substituents that enhance potency or selectivity. A facile synthesis for novel N(9) methylated AHMA analogs has been described, which could be adapted for the synthesis of novel aminocyclohexyl-acetamide derivatives. rsc.org
Table 2: Synthetic Methodologies for N-Substituted Cyclohexylacetamides
| Methodology | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. nih.gov | Reduced reaction times, improved yields, and high-throughput potential. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream in a reactor. | Enhanced safety, scalability, and precise control over reaction parameters. |
| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to form a large library of compounds. | Rapid generation of a large number of diverse analogues for SAR studies. |
Future Directions in the Design of Aminocyclohexyl-Acetamide Probes for Biological Systems
Building on the synthetic methodologies described above, a key future direction will be the rational design and synthesis of chemical probes based on the this compound scaffold. These probes are indispensable tools for validating target engagement, visualizing the compound's distribution in cells, and for use in various biochemical and cell-based assays.
The design of an effective probe requires the strategic incorporation of a reporter group without significantly disrupting the compound's interaction with its biological targets. The core of an activity-based probe consists of a reactive group, a reporter group, and a linker. nih.gov
Fluorescent Probes: By attaching a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position on the this compound molecule, a fluorescent probe can be created. This would allow for the visualization of the compound's subcellular localization using fluorescence microscopy.
Biotinylated Probes: The incorporation of a biotin tag would enable the affinity-based pulldown of target proteins, as described in the chemoproteomics section. The design of such a probe would need to carefully consider the length and nature of the linker connecting the biotin to the core scaffold to ensure accessibility for streptavidin binding.
Photo-Affinity Probes: For a more robust identification of target proteins, a photo-affinity probe can be developed. nih.gov This involves incorporating a photo-reactive group (e.g., a diazirine or benzophenone) into the molecule. Upon UV irradiation, this group forms a covalent bond with any nearby molecules, including the target protein, providing a more stable linkage for subsequent analysis. nih.gov
The development of a suite of such probes derived from this compound will be instrumental in moving from initial hit identification to a detailed mechanistic understanding of its biological function and therapeutic potential.
Q & A
Q. How can this compound serve as a precursor for synthesizing heterocyclic scaffolds?
- Methodological Answer : Cyclocondensation with thiourea or hydrazine derivatives forms thiazolidinones or pyrazoles, respectively. For example, refluxing with CS₂/KOH yields thioamide intermediates, which cyclize under acidic conditions . Monitor reaction progress via LC-MS to isolate intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
